Cas no 170848-34-7 ((S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester)
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- Boc-3-iodo-D-Ala-OMe
- (S)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-D-alanine methyl ester
- BOC-3-IODO-D-ALA-OME?
- Methyl (2S)-2-[(tert-butoxycarbonyl)-amino]-3-iodopropanoate
- (S)-Boc-b-Iodo-Ala-OMe
- Boc-beta-iodo--D-Ala-OMe
- BOC-D-ALA(3-I)-OME
- Boc-D-b-Iodo-Ala-OMe
- D-Alanine,N-[(1,1-diMethylethoxy)carbonyl]-3-iodo-,Methyl ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- N-(TERT-BUTOXYCARBONYL)-3-IODO-D-ALANINE METHYL ESTER
- Boc-β-iodo-D-Ala-OMe
- BOC-BETA-IODO-D-ALA-OME
- BOC-D-BETA-IODO-ALA-OME
- N-Boc-3-Iodo-D-alanine Methyl ester
- Boc-3-iodo-D-Ala-OMe 99%
- (S)-METHYL 2-BOC-AMINO-3-IODOPROPIONATE
- methyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester
- Boc-?-
- DS-15270
- N-t-butoxycarbonyl-3-iodo-D-alanine methyl ester
- EN300-199183
- C9H16INO4
- DTXSID30465249
- Boc-?-iodo-Ala-Ome
- AC-24326
- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-IODO-PROPIONIC ACID METHYL ESTER
- (R)-methyl 2-(tert-butoxycarbonyl)-3-iodopropanoate;(S)-METHYL 2-BOC-AMINO-3-IODOPROPIONATE
- Methyl N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-iodo-D-alaninate
- HY-Z0424
- CS-Z0021
- methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- (S)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- Boc-3-iodo-D-Ala-OMe, 99%
- UGZBFCCHLUWCQI-ZCFIWIBFSA-N
- methyl (25)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate
- Methyl (2S)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate
- AC-31646
- AKOS015899819
- SCHEMBL1743738
- A26605
- Boc-A-iodo-D-Ala-OMe
- 170848-34-7
- MFCD00216580
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate
- PD197340
- AM86005
- BBL103613
- STL557423
-
- MDL: MFCD00216580
- Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
- InChI Key: UGZBFCCHLUWCQI-ZCFIWIBFSA-N
- SMILES: IC[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 329.01200
- Monoisotopic Mass: 329.01241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 64.599
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.551
- Melting Point: 55-59 °C (lit.)
- Boiling Point: 356.5℃ at 760 mmHg
- Flash Point: 169.4°C
- Refractive Index: 1.513
- PSA: 64.63000
- LogP: 1.87860
- Solubility: Not determined
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 52
- FLUKA BRAND F CODES:8-10
- Storage Condition:2-8°C
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester Pricemore >>
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| Chemenu | CM250254-25g |
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| Chemenu | CM250254-100g |
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| ChemScence | CS-Z0021-5g |
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170848-34-7 | ≥98.0% | 5g |
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| ChemScence | CS-Z0021-10g |
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester |
170848-34-7 | ≥98.0% | 10g |
$57.0 | 2022-04-27 | |
| ChemScence | CS-Z0021-25g |
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester |
170848-34-7 | ≥98.0% | 25g |
$135.0 | 2022-04-27 | |
| ChemScence | CS-Z0021-100g |
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester |
170848-34-7 | ≥98.0% | 100g |
$497.0 | 2022-04-27 |
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester Suppliers
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester
Comprehensive Guide to (S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester (CAS No. 170848-34-7)
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester (CAS No. 170848-34-7) is a specialized chiral building block widely used in pharmaceutical synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, an iodo-substituted propionic acid backbone, and a methyl ester functional group, making it valuable for asymmetric synthesis and drug intermediate preparation.
The growing demand for enantiomerically pure compounds in drug development has increased interest in Boc-protected amino acid derivatives like this iodinated analog. Researchers frequently search for "Boc-amino acid synthesis," "chiral iodinated building blocks," and "methyl ester peptide coupling" - all relevant to this compound's applications. Its CAS number 170848-34-7 serves as a crucial identifier for procurement and regulatory documentation.
In medicinal chemistry, this compound serves as a versatile intermediate for constructing peptide mimetics and modified amino acids. The iodine atom at the 3-position enables further functionalization through cross-coupling reactions, while the Boc group provides orthogonal protection for amine functionality. These features answer common search queries about "iodo-amino acid applications" and "Boc deprotection conditions."
The methyl ester moiety enhances the compound's solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS). Current trends in peptide-based therapeutics have driven interest in such modified amino acid derivatives, particularly for developing targeted drug delivery systems and bioconjugates. The compound's chiral purity makes it especially valuable for creating stereospecific pharmaceutical agents.
From a synthetic perspective, (S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester enables efficient preparation of unnatural amino acids through various transition metal-catalyzed reactions. The pharmaceutical industry frequently utilizes such compounds for structure-activity relationship (SAR) studies and lead optimization processes. These applications align with popular search terms like "unnatural amino acid synthesis" and "peptide modification techniques."
Quality control of CAS 170848-34-7 typically involves HPLC analysis to verify enantiomeric excess and chemical purity. The compound's stability under various conditions is frequently questioned in research forums, particularly regarding storage recommendations and handling precautions for light-sensitive iodinated compounds. Proper storage at 2-8°C under inert atmosphere is generally recommended to maintain optimal stability.
The market for chiral synthons like this compound continues to expand with advancements in asymmetric catalysis and peptide drug development. Recent publications highlight its utility in creating modified bioactive peptides and molecular probes, addressing trending topics in chemical biology and drug discovery. These applications respond to growing interest in "peptide-based drug design" and "amino acid modifications" within the scientific community.
When working with (S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester, researchers should consider its reactivity profile in different synthetic contexts. The compound participates effectively in Pd-catalyzed cross-couplings, nucleophilic substitutions, and ester transformations - all processes frequently searched in connection with amino acid derivatives. These transformations enable diverse molecular architectures valuable for pharmacological research.
In conclusion, CAS 170848-34-7 represents an important chiral intermediate with broad utility in pharmaceutical synthesis and peptide chemistry. Its unique combination of Boc protection, iodo functionality, and ester group makes it particularly valuable for contemporary drug discovery efforts. The compound's applications continue to evolve with advancements in bioconjugation techniques and targeted therapeutics, ensuring its ongoing relevance in medicinal chemistry research.
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